HaloTag Succinimidyl Ester O2 Ligand
Description
Historical Background and Development of HaloTag Technology
The HaloTag technology emerged from rational engineering efforts conducted at Promega Corporation, building upon fundamental research into bacterial haloalkane dehalogenase enzymes. The foundational work involved the modification of a haloalkane dehydrogenase derived from Rhodococcus species, a phylogenetically restricted enzyme family with unique catalytic properties. The original bacterial enzyme, designated as DhaA, functions as a 34 kilodalton protein that cleaves carbon-halogen bonds in aliphatic halogenated compounds through a hydrolytic mechanism involving a critical triad within the active site.
The key breakthrough in HaloTag development occurred through targeted mutagenesis of the His273 residue, replacing it with a phenylalanine residue that occupies similar spatial dimensions but lacks the basic properties necessary for catalyzing the hydrolysis reaction. This single amino acid substitution fundamentally altered the enzyme's behavior, transforming it from a catalytic hydrolase into a protein capable of forming stable covalent bonds with chloroalkane substrates. The modified enzyme retains the ability to form the initial alkyl-enzyme intermediate through nucleophilic displacement of the terminal chloride by Asp106, but the absence of His273's catalytic function prevents subsequent hydrolysis, resulting in permanent covalent attachment.
Additional engineering efforts focused on optimizing ligand accessibility and enhancing protein solubility characteristics. The final HaloTag protein comprises 297 amino acid residues with a molecular mass of approximately 33 kilodaltons, representing a highly refined fusion tag optimized for diverse experimental applications. The development timeline spans multiple years of systematic protein engineering, culminating in a robust platform that addresses fundamental limitations of traditional affinity-based tagging systems.
Overview of Succinimidyl Ester Chemistry in Bioconjugation
Succinimidyl ester compounds represent one of the most widely utilized chemical functionalities in bioconjugation applications, with a research history extending nearly six decades. These reactive esters exhibit exceptional selectivity for primary aliphatic amine groups, forming stable amide linkages through nucleophilic attack mechanisms that eliminate N-hydroxysuccinimide as a leaving group. The fundamental reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of the NHS moiety and establishment of a covalent amide bond that demonstrates remarkable stability under physiological conditions.
The synthetic preparation of succinimidyl esters typically involves reaction of N-hydroxysuccinimide with carboxylic acid derivatives in the presence of coupling agents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. These activated esters maintain sufficient stability for storage at low temperatures in anhydrous environments while remaining reactive toward target amine groups. The balance between stability and reactivity makes succinimidyl esters particularly valuable for bioconjugation applications requiring controlled reaction conditions.
Reaction kinetics demonstrate that succinimidyl ester coupling proceeds optimally in phosphate, carbonate-bicarbonate, HEPES, or borate buffer systems at pH values between 7.2 and 8.5. The reaction typically requires 0.5 to 4 hours at room temperature or 4°C for completion, with reaction efficiency influenced by buffer composition, protein concentration, and pH conditions. Competing hydrolysis reactions present the primary limitation, with NHS ester half-lives ranging from 4-5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C.
| Buffer System | Optimal pH Range | Reaction Time | Temperature |
|---|---|---|---|
| Phosphate | 7.2 - 8.5 | 0.5 - 4 hours | Room temperature or 4°C |
| Carbonate-bicarbonate | 7.2 - 8.5 | 0.5 - 4 hours | Room temperature or 4°C |
| HEPES | 7.2 - 8.5 | 0.5 - 4 hours | Room temperature or 4°C |
| Borate | 7.2 - 8.5 | 0.5 - 4 hours | Room temperature or 4°C |
Significance of the O2 Ligand Variant in HaloTag Applications
The this compound incorporates a distinctive structural design featuring two ethylene glycol repeat units that separate the reactive succinimidyl ester from the terminal alkyl chloride. This O2 configuration provides optimal spacing for efficient bioconjugation reactions while maintaining the molecular flexibility necessary for successful HaloTag protein binding. The ethylene glycol repeats contribute to enhanced water solubility and reduced steric hindrance during coupling reactions, facilitating improved reaction kinetics compared to ligands with shorter or longer spacer elements.
Research findings demonstrate that the O2 variant exhibits exceptional performance in antibody conjugation applications, with protocols requiring 10-40 microliters of ligand stock solution per milliliter of antibody solution at 1 milligram per milliliter concentration. A 12-fold molar excess ensures achievement of at least one label per antibody molecule, representing highly efficient labeling stoichiometry. The reaction proceeds rapidly at room temperature, typically reaching completion within 30 minutes under optimal buffer conditions.
The ligand's utility extends to diverse biomolecular targets beyond antibodies, including proteins, nucleic acids, and other amine-containing derivatives. The stable amide bond formation enables permanent attachment of functional groups, supporting applications in protein tracking, cellular imaging, and molecular interaction studies. The O2 spacer length represents an optimal compromise between molecular flexibility and structural compactness, contributing to the ligand's broad applicability across different experimental contexts.
Purification protocols for O2 ligand conjugates employ established separation techniques including Sephadex G-25 gel filtration and dialysis against phosphate buffer systems. These methods effectively remove unreacted ligand while preserving the integrity of labeled biomolecules, enabling downstream applications without interference from excess reagents.
Objectives and Scope of Research on this compound
Contemporary research on this compound encompasses multiple interconnected objectives focused on expanding the compound's utility in biomedical applications. Primary research goals include optimization of conjugation protocols for diverse biomolecular targets, development of specialized purification methodologies, and characterization of binding kinetics under various experimental conditions. These efforts aim to establish standardized protocols that maximize labeling efficiency while minimizing unwanted side reactions.
Investigational studies focus extensively on cellular imaging applications, particularly in live cell microscopy and protein localization studies. The ligand's ability to form covalent bonds with HaloTag fusion proteins enables real-time tracking of protein dynamics, subcellular localization patterns, and molecular interactions within living systems. Research efforts concentrate on developing optimized fluorophore conjugates that provide enhanced photostability and reduced cytotoxicity for extended imaging experiments.
Protein interaction analysis represents another major research focus, with studies examining the ligand's utility in capturing protein-protein complexes and protein-DNA interactions. The covalent nature of HaloTag binding enables isolation of transient molecular complexes that would be disrupted by traditional affinity purification methods. Research protocols investigate optimal conditions for complex capture while preserving native protein conformations and binding specificities.
| Research Application | Primary Objectives | Key Advantages |
|---|---|---|
| Cellular Imaging | Protein localization and dynamics | Covalent labeling, reduced background |
| Protein Purification | Enhanced isolation efficiency | Superior to traditional tags |
| Interaction Analysis | Complex capture and characterization | Preserves transient interactions |
| Drug Discovery | Target identification and validation | Specific labeling capabilities |
Future research directions emphasize the development of next-generation ligand variants with enhanced properties, including improved cell permeability, reduced molecular size, and specialized functional groups for emerging applications. Ongoing studies investigate the potential for multiplexed labeling systems that enable simultaneous tracking of multiple protein targets within single experimental systems, expanding the analytical capabilities of the HaloTag platform.
Properties
CAS No. |
1803085-03-1 |
|---|---|
Molecular Formula |
C₁₈H₂₉ClN₂O₇ |
Molecular Weight |
420.89 |
Synonyms |
4-[[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethyl]amino]-4-oxo-2,5-dioxo-1-butanoic Acid, Pyrrolidinyl Ester_x000B_ |
Origin of Product |
United States |
Preparation Methods
Formation of the Succinimidyl Ester Core
The synthesis begins with activating a carboxylic acid precursor to its succinimidyl ester. This is achieved by reacting N-hydroxysuccinimide (NHS) with a carboxylic acid derivative (e.g., 4-[[2-[2-(chloroalkoxy)ethoxy]ethyl]amino]-4-oxobutanoic acid) in the presence of a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The reaction proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–4°C for 12–24 hours.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | DCM or DMF |
| Temperature | 0–4°C |
| Coupling Agent | DCC (1.2 equiv) |
| Reaction Time | 12–24 hours |
After completion, the product is purified via recrystallization or flash chromatography to remove unreacted NHS and coupling byproducts.
Incorporation of the Ethylene Glycol Spacer
The ethylene glycol (O2) spacer is introduced by nucleophilic substitution. The succinimidyl ester intermediate reacts with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine (TEA) to form an amide linkage. This step is conducted in anhydrous DMF at room temperature for 6–8 hours, achieving >80% yield.
Critical Considerations
-
Solvent Purity : Anhydrous conditions prevent hydrolysis of the succinimidyl ester.
-
Stoichiometry : A 1:1 molar ratio ensures minimal cross-linking.
Attachment of the Alkyl Chloride Group
The final step involves coupling the ethylene glycol-modified intermediate to 6-chlorohexanol via a Mitsunobu reaction or nucleophilic substitution. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the hydroxyl group of 6-chlorohexanol is activated for displacement by the terminal amine of the spacer. The reaction is stirred at 25°C for 24 hours, followed by purification via silica gel chromatography .
Optimization Challenges
-
Byproduct Formation : Excess DEAD may generate hydrazine derivatives, necessitating careful stoichiometry.
-
Temperature Control : Elevated temperatures (>30°C) risk decomposition of the succinimidyl ester.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance reproducibility and yield. Key features include:
-
Automated Feed Systems : Precise delivery of reagents minimizes human error.
-
In-Line Purification : Simulated moving bed (SMB) chromatography ensures >98% purity.
-
Quality Control : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) validate structural integrity.
Scalability Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–10 kg |
| Yield | 60–70% | 75–85% |
| Purity | ≥95% | ≥98% |
Comparative Analysis with Related Ligands
The O2 ligand’s shorter spacer distinguishes it from analogs like the HaloTag Succinimidyl Ester O4 Ligand , which incorporates three ethylene glycol repeats. This structural difference impacts applications:
| Property | O2 Ligand | O4 Ligand |
|---|---|---|
| Spacer Length | 8.5 Å | 14.2 Å |
| Hydrophilicity | Moderate | High |
| Labeling Efficiency | Higher for small tags | Better for bulky probes |
The O2 ligand’s compact structure enhances labeling efficiency in sterically constrained environments, such as intracellular protein domains.
Purification and Stabilization
Post-synthesis purification involves:
-
Gel Filtration : Sephadex® G-25 columns remove unreacted chlorohexanol and coupling agents.
-
Lyophilization : The product is freeze-dried to a stable powder for long-term storage at <−65°C.
Stabilization Strategies
-
Light Sensitivity : Store in amber vials to prevent photodegradation.
-
Moisture Control : Use desiccants to avoid hydrolysis of the succinimidyl ester.
Chemical Reactions Analysis
Types of Reactions
HaloTag Succinimidyl Ester O2 Ligand primarily undergoes nucleophilic substitution reactions. The reactive succinimidyl ester group readily reacts with primary amines to form stable amide bonds. This reaction is highly specific and essentially irreversible under physiological conditions .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins, amino-modified nucleic acids)
Conditions: Physiological pH (7.4), ambient temperature, aqueous buffer solutions
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond linkage. This covalent bond ensures the permanent attachment of the ligand to the target biomolecule .
Scientific Research Applications
HaloTag Succinimidyl Ester O2 Ligand has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Protein Labeling: Used to covalently attach fluorescent labels, affinity tags, or other functional groups to proteins for imaging and analysis.
Nucleic Acid Labeling: Enables the attachment of various labels to nucleic acids for detection and quantification.
Cell Imaging: Facilitates the visualization of live or fixed mammalian cells expressing HaloTag protein or protein fusions.
Protein-Protein Interactions: Used to study protein-protein interactions by isolating protein complexes.
Post-Translational Modifications: Analyzes post-translational modifications of proteins.
Drug Discovery: Assists in the identification and validation of drug targets by labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of HaloTag Succinimidyl Ester O2 Ligand involves the formation of a covalent bond between the reactive succinimidyl ester group and primary amines in target biomolecules. This reaction forms a stable amide bond, ensuring the permanent attachment of the ligand to the biomolecule. The HaloTag protein, engineered from haloalkane dehalogenase, facilitates this reaction by providing a specific binding site for the ligand .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Functional Differences
The HaloTag system includes several succinimidyl ester ligands differentiated by linker length and composition:
2.3. Fluorophore Conjugation
- O2 Ligand : Used to synthesize Alexa Fluor 594-HaloTag conjugates via NHS-amine coupling, achieving 41% yield and >98% purity .
- O4 Ligand : Forms fluorogenic dyes (e.g., JF635) with higher photostability in live-cell imaging compared to O2-based ligands .
2.4. Stability and Handling
Both O2 and O4 ligands require anhydrous DMSO for dissolution to prevent NHS ester hydrolysis. However, O4’s longer linker may marginally improve solubility in polar solvents .
Key Research Findings
- RiPCA Efficiency : O2 ligand achieves >90% RNA probe labeling efficiency in PB8 (pH 8.0), outperforming O4 in small-molecule applications .
- QD Conjugation : O2 ligand enables stable QD655-HaloTag conjugates with minimal aggregation, critical for single-molecule tracking .
- Blocking Ligands : O4 Tris-adducts exhibit longer-lasting blocking effects (>24 hours) compared to O2 in live-cell assays .
Q & A
Q. How do I conjugate the HaloTag® Succinimidyl Ester O2 Ligand to antibodies?
Methodology :
- Antibody Preparation : Dissolve the antibody (1–5 mg/ml) in 0.1 M sodium phosphate buffer with 0.15 M NaCl (pH 7.2). Avoid amine-containing buffers (e.g., Tris) to prevent competition .
- Ligand Activation : Prepare a 5 mg/ml stock solution of the O2 ligand in DMSO or DMF .
- Conjugation : Add 10–40 µl of ligand stock per ml of antibody solution (1 mg/ml) and react at room temperature for 30 minutes. A 12-fold molar excess ensures ≥1 label per antibody .
- Purification : Remove unreacted ligand via Sephadex® G-25 gel filtration or dialysis against 0.1 M phosphate buffer (pH 7.2) with 10 mM EDTA .
Q. What buffer systems are optimal for HaloTag® O2 ligand conjugation?
Q. How do I purify conjugated ligands after antibody labeling?
- Gel Filtration : Sephadex® G-25 columns effectively separate labeled antibodies from free ligands.
- Dialysis : Dialyze against phosphate buffer (pH 7.2) for 12–24 hours .
- HPLC : For small-molecule conjugates (e.g., fluorophores), use preparative HPLC with C18 columns, monitoring at 280 nm for protein detection .
Advanced Research Questions
Q. How can I troubleshoot low labeling efficiency in serum-containing media?
- Serum Esterase Interference : The O2 ligand’s ester group is stable in serum, but other ligands (e.g., diAcFAM) are hydrolyzed by serum esterases, reducing cell permeability. For intracellular labeling, pre-incubate cells with ligands in serum-free medium before adding serum .
- Optimization : Increase ligand-to-antibody molar ratios (up to 20-fold) or extend reaction time to 1 hour .
Q. Can I multiplex HaloTag® O2 ligand labeling with other fluorescent tags?
- Yes . The HaloTag® system is compatible with GFP, RFP, and immunocytochemistry (ICC). For example:
- Label HaloTag®-α-tubulin fusions with TMR ligand (red).
- Use Alexa Fluor® 488-conjugated secondary antibodies for βIII-tubulin ICC (green).
- Image using sequential mode on a confocal microscope to avoid spectral overlap .
Q. How do I quantify the ligand-to-protein ratio post-conjugation?
Q. What strategies minimize non-specific binding in live-cell imaging?
Q. How can I optimize O2 ligand conjugation for DNA nanostructure applications?
Q. What are the stability considerations for long-term storage of conjugated ligands?
Q. How do I validate HaloTag® fusion protein expression in E. coli lysates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
